molecular formula C8H8N2S B184900 2H-1,4-benzothiazin-3-amine CAS No. 65242-80-0

2H-1,4-benzothiazin-3-amine

Cat. No.: B184900
CAS No.: 65242-80-0
M. Wt: 164.23 g/mol
InChI Key: SBZQHWWTOVFQFD-UHFFFAOYSA-N
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Description

2H-1,4-benzothiazin-3-amine is a chemical compound based on the 1,4-benzothiazine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This amine derivative is of significant interest for research into several therapeutic areas. In neuroscience, analogs of the 1,4-benzothiazine core have been developed as acetylcholinesterase (AChE) inhibitors, showing activity comparable to the drug donepezil and suggesting potential for investigating Alzheimer's disease pathways . The scaffold has also demonstrated relevance in oncology research, where certain derivatives have exhibited potent antiproliferative effects against various cancer cell lines, including lung carcinoma (A549), and have been explored as inhibitors of molecular targets like EGFR . The induction of apoptosis through the activation of specific cellular signaling pathways, including caspase activation, has been documented for 1,4-benzothiazine compounds . Furthermore, research into antibacterial applications has shown that 1,4-benzothiazine-based molecules can inhibit pathogens like Staphylococcus aureus and disrupt biofilm formation, positioning them as promising tools for studying novel anti-infective strategies . This combination of potential neuroprotective, anticancer, and antibacterial research applications makes this compound a versatile building block for drug discovery and pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-1,4-benzothiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZQHWWTOVFQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356151
Record name 2H-1,4-benzothiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-80-0
Record name 2H-1,4-benzothiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h 1,4 Benzothiazin 3 Amine and Analogues

Classical Synthetic Pathways

Classical synthetic routes to 1,4-benzothiazine derivatives are well-established and typically involve the reaction of 2-aminothiophenol (B119425) with bifunctional reagents, leading to the formation of the heterocyclic ring system. nih.gov These methods often provide good yields and allow for the introduction of a variety of substituents.

Cyclization Reactions of Aminothiols with Carbonyl/Carboxyl Compounds

A cornerstone in the synthesis of 1,4-benzothiazines is the cyclization reaction between 2-aminothiophenols and various carbonyl or carboxyl compounds. nih.gov This approach leverages the nucleophilic character of both the amino and thiol groups of 2-aminothiophenol to react with electrophilic centers, ultimately leading to ring closure. The choice of the carbonyl or carboxyl-containing reactant dictates the substitution pattern and functionalization of the resulting benzothiazine ring.

Condensation with α-Halocarbonyl Compounds (e.g., chloroacetyl chloride, bromopyruvates, ethyl 2-bromoalkanoates)

The reaction of 2-aminothiophenol with α-halocarbonyl compounds represents a versatile and widely employed method for the synthesis of 1,4-benzothiazine derivatives. rjptonline.orgtandfonline.com This reaction proceeds through initial S-alkylation of the thiophenol by the α-halocarbonyl compound, followed by an intramolecular cyclization involving the amino group and the carbonyl function.

For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride can lead to the formation of 2-chloromethyl-benzothiazole, which can be a precursor for further derivatization. mdpi.comresearchgate.net One reported method involves carrying out this condensation in acetic acid under microwave irradiation for a short duration, offering an efficient and environmentally friendlier alternative to traditional heating. mdpi.com

The reaction of 2-aminothiophenols with bromopyruvates and ethyl 2-bromoalkanoates provides access to 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one derivatives. nih.gov These reactions are often carried out in the presence of a base or in an ionic liquid medium. researchgate.nettandfonline.com The use of ionic liquids, such as 1-octyl-3-methylimidazolium nitrate (B79036) ([omim][NO3]), has been shown to facilitate the reaction at room temperature in high yields without the need for additional bases or additives. researchgate.net This green chemistry approach also allows for the recovery and reuse of the ionic liquid. researchgate.net

A study demonstrated the synthesis of 3-substituted-2H-1,4-benzothiazines by reacting ω-bromoketones with o-aminothiophenol in the presence of a sulfonic acid functionalized nano-γ-Al2O3 catalyst in ethanol (B145695) at reflux temperature. nih.gov This method offers good to excellent yields, short reaction times, and a recyclable catalyst. nih.gov

Reactant 1 Reactant 2 Catalyst/Solvent Product Yield Reference
2-Aminothiophenol Chloroacetyl chloride Acetic acid (microwave) 2-Chloromethyl-benzothiazole High mdpi.com
2-Aminothiophenol Ethyl 2-bromoacetate [omim][NO3] 2H-1,4-Benzothiazin-3(4H)-one 98% researchgate.net
o-Aminothiophenol 2-Bromo-1-phenyl-ethanone Sulfonic acid functionalized nano-γ-Al2O3 / EtOH 3-Phenyl-2H-1,4-benzothiazine 96% nih.gov
2-Aminothiophenol Ethyl 2-bromoalkanoates Ionic Liquid 2H-Benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one derivatives High nih.gov
Reaction with Maleic Anhydride (B1165640)

The reaction of 2-aminothiophenol with maleic anhydride is a well-documented route for the synthesis of 1,4-benzothiazine derivatives containing a carboxylic acid functional group. rjptonline.orgmdpi.org The reaction typically proceeds through the formation of an intermediate o-mercaptomaleanilic acid, which then undergoes cyclization to yield (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. rjptonline.orgnih.gov This reaction can be carried out in solvents like diethyl ether. rjptonline.org Further transformations of the resulting product can be performed to generate a variety of other benzothiazine analogues. cbijournal.com For example, treatment of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with thionyl chloride can yield either the corresponding acid chloride or a lactone, 3,3a-dihydro-2H-furo[3,2-b] Current time information in Bangalore, IN.researchgate.netbenzothiazin-2-one. mdpi.org

Reactant 1 Reactant 2 Solvent/Conditions Product Reference
2-Aminothiophenol Maleic anhydride Diethyl ether 1,4-Benzothiazine-2-acetic acid rjptonline.org
2-Aminothiophenol Maleic anhydride Ethanol, conc. H2SO4 (sonication) 3,4-Dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine rasayanjournal.co.in
Condensation with β-Diketones

The condensation of 2-aminothiophenols with β-diketones is a versatile method for synthesizing 2,3-disubstituted 1,4-benzothiazines. cbijournal.comopenmedicinalchemistryjournal.com This reaction can be facilitated by various catalysts and reaction conditions. For instance, the use of a biocatalyst like baker's yeast in methanol (B129727) at ambient temperature has been reported for the synthesis of 4H-1,4-benzothiazines. cbijournal.com The reaction rate can be significantly accelerated by using ultrasonic irradiation. openmedicinalchemistryjournal.com

Alternatively, the reaction can be carried out in dimethylsulfoxide (DMSO), followed by oxidation with hydrogen peroxide in glacial acetic acid to yield 4H-1,4-benzothiazine sulfone derivatives. cbijournal.com Microwave-assisted synthesis using basic alumina (B75360) as a solid support has also been employed to achieve this transformation efficiently. rjptonline.orgopenmedicinalchemistryjournal.com More recently, the use of oxidants like meta-perchlorobenzoic acid (m-CPBA) and 2-iodoxybenzoic acid (2-IBX) in a one-pot cyclocondensation has been developed. rasayanjournal.co.in

Reactant 1 Reactant 2 Catalyst/Conditions Product Reference
2-Aminothiophenols 1,3-Dicarbonyl compounds Baker's yeast, Methanol 4H-1,4-Benzothiazines cbijournal.com
Substituted 2-Aminothiophenols 1,3-Dicarbonyl compounds DMSO, then H2O2/Glacial acetic acid 4H-1,4-Benzothiazine sulfone derivatives cbijournal.com
2-Aminobenzenethiol β-Ketoester/β-Diketones Basic alumina, Microwave 4H-1,4-Benzothiazine rjptonline.orgopenmedicinalchemistryjournal.com
2-Aminothiophenol 1,3-Dicarbonyls/Diketones m-CPBA or 2-IBX 2,3-Disubstituted 1,4-Benzothiazines rasayanjournal.co.in
Reaction with α-Cyano-β-alkoxy Carbonyl Epoxides

A regioselective synthesis of 1,4-benzothiazines can be achieved through the reaction of 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides. rjptonline.orgcbijournal.com This reaction is typically performed by refluxing the reactants in acetonitrile (B52724). cbijournal.comacgpubs.org The strong nucleophilicity of the sulfur atom in 2-aminothiophenol leads to a regioselective opening of the epoxide ring, followed by cyclization involving the amino group. acgpubs.org This method allows for the synthesis of functionalized 1,4-benzothiazines with good yields. acgpubs.org The reaction proceeds regioselectively, with the sulfur atom attacking the less substituted carbon of the epoxide. acgpubs.org

Reactant 1 Reactant 2 Solvent/Conditions Product Reference
2-Aminothiophenol α-Cyano-β-alkoxy carbonyl epoxides Acetonitrile, Reflux 1,4-Benzothiazines cbijournal.comacgpubs.org

Electrochemical Synthesis Approaches for Benzothiazine Salts

In a move towards more sustainable and environmentally friendly synthetic methods, electrochemical approaches for the synthesis of benzothiazine salts have been explored. researchgate.netmdpi.com One such method involves the intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides to form 4H-1,3-benzothiazines. mdpi.comnih.gov This electrochemical ring closure is carried out by electrolyzing a solution of the thioamide in acetonitrile with a supporting electrolyte like nBu4NClO4 at a constant voltage. mdpi.com Carbon plates are used as both the cathode and anode. mdpi.com This method offers an economical and greener alternative to classical synthetic pathways. researchgate.netmdpi.com

Starting Material Reagents/Conditions Product Reference
N-benzylbenzenecarbothioamides Acetonitrile, nBu4NClO4, Constant voltage (6.5 V), Carbon plates (cathode and anode) 4H-1,3-Benzothiazine salts mdpi.com

Oxidative Cyclocondensation Methods

Oxidative cyclocondensation is a prominent strategy for synthesizing 1,4-benzothiazine derivatives. This method typically involves the reaction of 2-aminobenzenethiols with β-dicarbonyl compounds or their equivalents, followed by an oxidative cyclization step.

One common approach is the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. asianpubs.org The reaction is often facilitated by a catalyst and an oxidizing agent. For instance, a solvent-free method using a catalytic amount of hydrazine (B178648) hydrate (B1144303) and microwave irradiation has been developed for the synthesis of 4H- researchgate.neteurjchem.com-benzothiazines in high yields. asianpubs.orgcuestionesdefisioterapia.com In this method, the 2-aminobenzenethiol is believed to first oxidize to its disulfide derivative, which then condenses with the β-dicarbonyl compound to form the final product. cuestionesdefisioterapia.com

Various oxidizing agents have been employed in these reactions. Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and an oxidant in the synthesis of 6-halogenated 4H-1,4-benzothiazines from 4-substituted 2-aminobenzenethiols and β-diketones. researchgate.net Other oxidizing systems include hydrogen peroxide, sodium perborate, and a combination of nitrite (B80452) and nitrate. cuestionesdefisioterapia.com

A biomimetic approach utilizing baker's yeast as a biocatalyst has also been reported for the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyls, offering an environmentally friendly alternative. researchgate.netcbijournal.com More recently, a one-pot procedure using m-chloroperbenzoic acid (m-CPBA) or 2-iodoxybenzoic acid (2-IBX) as an oxidant in acetonitrile has been developed, providing moderate to excellent yields of 1,4-benzothiazine derivatives. rsc.org

The reaction of 2-aminothiophenols with furan-2,3-diones represents another pathway. Depending on the solvent, this reaction can selectively yield 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. d-nb.info

ReactantsCatalyst/OxidantConditionsProductYield (%)
2-Aminobenzenethiols, β-Diketones/β-KetoestersHydrazine hydrateSolvent-free, Microwave4H- researchgate.neteurjchem.com-BenzothiazinesHigh
4-Substituted 2-aminobenzenethiols, β-DiketonesDMSO-6-Halogenated 4H-1,4-benzothiazines-
2-Aminobenzenethiols, 1,3-DicarbonylsBaker's yeastMethanol, Ambient temp.1,4-Benzothiazines-
2-Aminothiophenol, 1,3-Dicarbonyl compoundsm-CPBA/2-IBXAcetonitrile, 70°C1,4-Benzothiazine derivatives49-89 rsc.org
2-Aminothiophenols, Furan-2,3-diones-1,4-Dioxane or DMSO2-Hydroxy-2H-1,4-benzothiazin-3(4H)-onesGood d-nb.infonih.gov

Ring Expansion Strategies (e.g., from benzothiazoles)

Ring expansion of benzothiazoles provides an alternative route to the 1,4-benzothiazine core. This strategy involves the transformation of the five-membered benzothiazole (B30560) ring into the six-membered benzothiazine ring.

A notable example is the copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.comrsc.orgnih.gov This one-pot synthesis proceeds through a cascade reaction involving decarboxylative coupling, a nucleophilic ring-opening of the benzothiazole, and subsequent intramolecular hydroamination to afford 4-cyano-1,4-benzothiazines in moderate to excellent yields. thieme-connect.comrsc.org The presence of a copper catalyst is crucial for the ring-opening step. thieme-connect.com Both electron-donating and electron-withdrawing groups on the benzothiazole ring are well-tolerated in this reaction. thieme-connect.com

Another reported ring expansion method involves the reaction of N-aminobenzothiazolium salts with aldehydes. chem-soc.si Depending on the aldehyde used (aliphatic vs. aromatic), this transformation can lead to either benzothiadiazines or benzothiazines. chem-soc.si For instance, the reaction with aryl aldehydes unexpectedly yields 2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-one derivatives. chem-soc.si

Furthermore, an m-CPBA-mediated oxidative ring expansion of substituted benzothiazoles has been utilized to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. cbijournal.comnih.govbeilstein-journals.org A metal-free approach for the oxidative ring expansion of 2-aminobenzothiazoles with alkenes has also been developed using iodobenzene (B50100) diacetate. nih.gov

Starting MaterialReagent(s)Catalyst/MediatorProductYield (%)
2-AminobenzothiazolesAlkynyl carboxylic acidsCopper(I) chloride4-Cyano-1,4-benzothiazines45-87 thieme-connect.com
N-Aminobenzothiazolium saltsAryl aldehydes-2H-Benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-onesModerate chem-soc.si
Substituted benzothiazoles-m-CPBAN-Substituted benzo-1,4-thiazine-2-carboxylates-
2-AminobenzothiazolesAlkenesIodobenzene diacetateDihydro-1,4-benzothiazine derivatives-

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzothiazine derivatives, including the use of click chemistry, phase transfer catalysis, green chemistry principles, and transition metal catalysis.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including those containing the benzothiazine scaffold. organic-chemistry.orgdovepress.compcbiochemres.com This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can be appended to a benzothiazine core. researchgate.net

A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives have been synthesized using a CuI-catalyzed Huisgen [3+2] cycloaddition. researchgate.net This involves the reaction of a benzothiazine derivative containing a propargyl group with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.net The reaction is typically carried out in a mixture of solvents like ethanol and water, with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species from a CuSO₄ precursor. researchgate.net This methodology provides exclusive formation of the 1,4-disubstituted triazole regioisomer in good yields. researchgate.net

Benzothiazine DerivativeAzide/Alkyne PartnerCatalyst SystemProductYield (%)
4-(Prop-2-yn-1-yl)-2H- researchgate.neteurjchem.com-benzoxazin-3-one (analogue)Allylic azideCuSO₄, Sodium ascorbate1,2,3-Triazole-linked benzoxazine (B1645224)Good researchgate.net
Propargylated benzothiazineVarious azidesCuI1,2,3-Triazolylmethyl-1,4-benzothiazineGood researchgate.net

Phase transfer catalysis (PTC) is a valuable technique for performing reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. fzgxjckxxb.comacsgcipr.org This method has been successfully applied to the N-alkylation and acylation of benzothiazine derivatives. nih.govresearchgate.netresearchgate.netcrdeepjournal.org

The synthesis of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones has been achieved through the acylation and/or alkylation of the corresponding amino-benzothiazinone under phase transfer catalysis conditions. nih.govresearchgate.net Similarly, N-alkylation of 3,4-dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-one and its derivatives has been carried out using monohalogenated carbon chains in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB), with potassium carbonate as the base in dimethylformamide (DMF). This approach allows for monoalkylation at the nitrogen atom of the benzothiazine ring.

Benzothiazine SubstrateReagentCatalyst SystemProduct
6-Amino-4-octyl-2H-1,4-benzo-thiazin-3-oneAcyl/Alkyl halides-6-Alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones
3,4-Dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-oneMonohalogenated alkanesK₂CO₃, TBAB in DMF4-Alkyl-3,4-dihydro-2H- researchgate.neteurjchem.com-benzothiazin-3-ones

Green chemistry principles aim to design chemical processes that are environmentally benign. Several green methods for the synthesis of benzothiazines have been developed, focusing on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.com

Water has been utilized as a solvent for the catalyst-free synthesis of benzothiazine derivatives. rsc.org For example, the reaction of 2-aminothiophenols with divinyl fumarate (B1241708) in water can produce 3,4-dihydro-2-(vinyl acetate)-2H-1,4-benzothiazine-3-one. rsc.org

The use of heterogeneous catalysts is another green approach. Phosphate (B84403) fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been employed as recyclable, heterogeneous catalysts for the synthesis of 2-aryl-2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-ones. dergipark.org.tr

Microwave-assisted synthesis, often under solvent-free conditions, provides a rapid and efficient route to 4H-benzo-1,4-thiazines from 2-aminothiophenols and β-keto esters/β-diketones. asianpubs.orgnih.gov Using basic alumina as a heterogeneous catalyst under microwave irradiation without a solvent is another example of a green protocol. nih.gov

ReactantsCatalyst/SolventConditionsProductYield (%)
2-Aminothiophenols, Divinyl fumarateWater-3,4-Dihydro-2-(vinyl acetate)-2H-1,4-benzothiazine-3-one88 rsc.org
gem-Dicyano epoxide, α-AminothiophenolPhosphate fertilizers (MAP, DAP, TSP)-2-Aryl-2H-benzo[b] researchgate.neteurjchem.comthiazin-3(4H)-ones-
2-Aminobenzenethiols, β-Diketones/β-KetoestersHydrazine hydrateSolvent-free, Microwave4H- researchgate.neteurjchem.com-Benzothiazines83-96 nih.gov
2-Aminothiophenols, β-DiketonesBasic aluminaSolvent-free, Microwave4H-Benzo-1,4-thiazines69-85 nih.gov

Palladium-catalyzed reactions are powerful tools in organic synthesis. While the provided search results primarily focus on the synthesis and characterization of palladium(II) complexes with existing benzothiazole or thiazine (B8601807) ligands, nih.govnih.govuobaghdad.edu.iq the principles of palladium catalysis are applicable to the construction of the benzothiazine framework itself. For instance, copper-catalyzed intramolecular amination of aryl bromides, a reaction type often also achievable with palladium catalysis, has been used to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.govbeilstein-journals.org

The synthesis of palladium(II) complexes often involves reacting a pre-formed ligand with a palladium salt like Na₂[PdCl₄]·H₂O. nih.gov For example, novel palladium(II) mixed-ligand complexes have been prepared using N-(benzothiazol-2-yl)benzamide and a diphosphine ligand. nih.gov The characterization of these complexes reveals different coordination modes of the ligand to the palladium center. nih.gov Such complexes are of interest for their potential catalytic activities and biological applications. nih.govuobaghdad.edu.iq While direct palladium-mediated synthesis of the core 2H-1,4-benzothiazin-3-amine was not detailed in the search results, the synthesis of precursors and related structures often relies on palladium-catalyzed cross-coupling reactions. mit.edu

Green Chemistry Methods for Benzothiazine Synthesis

Synthesis of Specific Substituted this compound and Related Derivatives

The modification of the 2H-1,4-benzothiazine scaffold is a key area of research, leading to a variety of derivatives with tailored properties. The following sections detail the synthetic approaches for introducing specific substituents and for creating hybrid molecules containing other heterocyclic moieties.

Introduction of Halogen Substituents (e.g., fluorination at the 7-position of 2H-1,4-benzothiazin-3(4H)-one)

The incorporation of halogen atoms, particularly fluorine, into the benzothiazine ring system is a significant strategy for modulating biological activity. A series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues has been synthesized and evaluated for antimicrobial properties. nih.gov The synthesis of these compounds, along with 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives, was achieved in a single step starting from chloro-substituted-2-amino-5-fluorobenzenethiol (compounds 6a-6c). nih.gov This approach highlights a direct method for introducing fluorine at the 7-position of the benzothiazine core. The key intermediates, chloro-substituted 2-amino-5-fluorobenzenethiols, were also found to exhibit notable antimicrobial activity. nih.gov Other halogenated derivatives, such as 8-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one, have also been reported. guidechem.com

Table 1: Examples of Halogenated 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Compound Name CAS Number Molecular Formula
7-Fluoro-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one 329213-67-4 C₈H₆FNOS

Synthesis of Methoxy- and Amino-Substituted Benzothiazine Scaffolds

The introduction of amino and methoxy (B1213986) groups onto the benzothiazine framework has been explored through various synthetic routes. One method starts with 1,5-difluoro-2,4-dinitrobenzene (B51812) to produce 4H-Benzo Current time information in Bangalore, IN.thiazin-3-one scaffold compounds. acs.org This pathway allows for the synthesis of amino-substituted derivatives, such as 6-Amino-7-piperidin-1-yl-4H-benzo Current time information in Bangalore, IN.thiazin-3-one. acs.org Further derivatization can lead to compounds like N-(7-Dibutylamino-3-oxo-3,4-dihydro-2H-benzo Current time information in Bangalore, IN.thiazin-6-yl)-4-methoxy-benzenesulfonamide. acs.org

Another approach involves the acylation and/or alkylation of the amino group of 6-amino-2H-1,4-benzothiazin-3-one derivatives under phase transfer catalysis conditions to yield 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones. researchgate.net Additionally, methoxy-substituted benzaldehydes have been used in condensation reactions with 1,4-benzothiazin-3(4H)-one to create derivatives such as 2-[[4-[3-(dimethylamino)propoxy]phenyl]methylene]-2H-1,4-benzothiazin-3(4H)-one. google.com

Synthesis of Triazole-Containing 1,4-Benzothiazine Derivatives

Hybrid molecules incorporating both benzothiazine and triazole rings have been synthesized using several methodologies. A prominent method is the Huisgen [3+2] cycloaddition, a "click chemistry" reaction. researchgate.net This involves reacting a 4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one intermediate with various azides to produce novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. The propargylated benzothiazinone is prepared from the parent 2H-1,4-benzothiazin-3-one and propargyl bromide.

An alternative route involves the intramolecular cyclization of benzothiazine-containing thiosemicarbazides. jocpr.com For example, 2-[(3-methyl-7-substituted-4H-1,4-benzothiazin-2-yl) carbonyl]-N-arylhydrazine carbothiamides can be cyclized using 2N sodium hydroxide (B78521) to yield benzothiazonyl-1,2,4-triazoles. jocpr.com A further variation involves the synthesis of Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazines. This multi-step process begins with (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, which is fused with thiocarbohydrazide (B147625) to form a 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one intermediate. derpharmachemica.com This triazole is then condensed with α-halo ketones and subsequently cyclized using phosphorus oxychloride to give the final triazolothiadiazine products. derpharmachemica.com

Synthesis of Thiadiazole Hybrid Compounds with Benzothiazine Moieties

The synthesis of hybrid compounds featuring both benzothiazine and thiadiazole rings has been achieved through targeted synthetic strategies. One such strategy involves a nucleophilic substitution reaction between 5-substituted-amino-1,3,4-thiadiazole-2-sulfanyl derivatives and a 6-(2-chloroacetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one molecule. mdpi.com This reaction yields a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl) sulfanyl) acetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one compounds. mdpi.com The thiadiazole precursors are themselves synthesized from substituted thiosemicarbazides which are cyclized using carbon disulfide (CS₂) and sodium hydroxide. mdpi.com

Another class of related hybrids, Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazines, incorporates the benzothiazine moiety. The synthesis starts from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. derpharmachemica.com This starting material is converted to the key intermediate 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. derpharmachemica.com This intermediate is then reacted with substituted phenacyl bromides, and the resulting product is cyclized with phosphorous oxychloride to form the final 4-{[6-(4-substituted phenyl)-7H- Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.thiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one derivatives. derpharmachemica.com

Table 2: Selected Thiadiazole Hybrid Compounds with Benzothiazine Moieties

Compound Yield Melting Point (°C) Analytical Data (HRMS [M+H]⁺)
6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one 92% 194.1–195.8 Calculated: 395.0665, Found: 395.0665 mdpi.com

Synthesis of Benzothiazine-Containing Bisamide Derivatives

A novel class of 1,4-benzothiazine-based bisamide derivatives has been designed and synthesized as potential antibacterial agents targeting the peptide deformylase (PDF) enzyme. nih.govfrontiersin.orgnih.gov The synthetic approach allows for the creation of a library of compounds with variations in the amide substituents. frontiersin.orgresearchgate.net The general synthesis has been described, leading to a variety of final products. frontiersin.org

Table 3: Characterization of Selected Benzothiazine-Containing Bisamide Derivatives

Compound ID Yield Description Analytical Data (HRMS)
8bE 58% Pale yellow solid ES+HRMS calculated for C₂₈H₂₇BrN₄O₅SNa = 633.0783, obtained = 633.0812 frontiersin.orgnih.gov
8cE 48% Reddish brown solid ES+HRMS calculated for C₂₆H₂₆N₄O₆SNa = 545.1471, obtained = 545.1484 frontiersin.orgnih.gov

| 8gE | 64% | Greyish white solid | ES+HRMS calculated for C₃₂H₃₃N₅O₅SNa = 622.2055, obtained = 622.2056 frontiersin.orgnih.gov |

Formation of Quinobenzothiazine Derivatives from Benzothiazine Precursors

Quinobenzothiazines, a class of tetracyclic azaphenothiazine derivatives, can be synthesized from benzothiazine-related precursors. A novel method involves the N-dealkylation of 5-alkyl-12(H)-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium salts. nih.gov This reaction, promoted by benzimidazole, leads to the formation of 12(H)-quino[3,4-b] Current time information in Bangalore, IN.benzothiazine derivatives. nih.gov These products can then undergo N-alkylation at the thiazine nitrogen in an alkaline medium to yield various substituted quinobenzothiazine derivatives. nih.gov

Another synthetic strategy allows for the introduction of substituents onto the benzene (B151609) ring of the quinobenzothiazine system. This method consists of reacting appropriate substituted aniline (B41778) derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. mdpi.com This approach has been used to produce a series of new quinobenzothiazine derivatives with propyl, allyl, propargyl, and benzyl (B1604629) substituents at the 9, 10, and 11 positions. mdpi.com For instance, the reaction of triazole aniline derivatives with thioquinanthrenediinium bis-chloride has been employed to synthesize hybrid combinations of 1,2,3-triazoles with the tetracyclic quinobenzothiazinium system. mdpi.com

Chemical Reactivity and Transformations of the 2h 1,4 Benzothiazin 3 Amine Scaffold

Nucleophilic Substitution Reactions in Benzothiazine Systems

Nucleophilic substitution reactions are a cornerstone of benzothiazine chemistry, allowing for the introduction of a wide range of functional groups. These reactions can occur at different positions depending on the specific derivative and reaction conditions.

For instance, target compounds with a thiadiazole ring have been synthesized through a nucleophilic substitution reaction between 5-substituted-1,3,4-thiadiazole-2-thiol derivatives and 6-(2-chloroacetyl)-2H-benzo[b] nih.govthiazin-3(4H)-one. mdpi.com This reaction highlights the susceptibility of the chloroacetyl group to nucleophilic attack, providing a straightforward method for linking the benzothiazine core to other heterocyclic systems. mdpi.com

In another example, the synthesis of certain benzothiazinone (BTZ) analogues involves the nucleophilic attack of appropriate heterocyclic amines on an isothiocyanato group. rsc.org This is followed by a one-pot, three-step reaction sequence to construct the core nitrobenzothiazinone structure. rsc.org The presence of halogen substituents on the benzothiazine ring also allows for nucleophilic attack by amines and other nucleophiles. evitachem.com

Reduction Reactions of the Thiazine (B8601807) Ring

The thiazine ring of benzothiazine derivatives is susceptible to reduction, which can alter the conformation and biological activity of the molecule. The carbonyl group of 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives can be reduced to an alcohol. vulcanchem.com Similarly, the aldehyde group in derivatives like 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The reduction of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IIIa) and its derivatives has been explored using different reducing agents. cdnsciencepub.com Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (B95107) has been used, although reactions in tetrahydrofuran can sometimes be violent. cdnsciencepub.com Diborane in tetrahydrofuran has been shown to be a more convenient reducing agent for certain derivatives. cdnsciencepub.com The N-acetyl derivative of 3,4-dihydro-2H-1,4-benzothiazine can be readily converted to the N-ethyl derivative using LiAlH4. cdnsciencepub.com

Starting MaterialReducing AgentProductReference
3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IIIa)LiAlH4 in ether3,4-dihydro-2H-1,4-benzothiazine (Va) cdnsciencepub.com
N-benzoyl derivative of Va (VIId)DiboraneN-benzyl derivative of Va (VId) cdnsciencepub.com
N-acetyl derivative of Va (VIIa)LiAlH4N-ethyl derivative of Va (VIb) cdnsciencepub.com

Condensation Reactions with Aldehydes and Ketones

The amino group of the 2H-1,4-benzothiazin-3-amine scaffold and the active methylene (B1212753) group in some of its derivatives can participate in condensation reactions with aldehydes and ketones. These reactions are fundamental for constructing more complex molecular architectures.

A series of 3,4-dihydro-2H-1,4-benzo[b]thiazines have been synthesized in good to excellent yields through a one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Similarly, nineteen benzothiazin-4-ones were synthesized in good yields through multicomponent one-pot reactions involving N-(3-aminopropyl) piperidine, 4-(2-aminoethyl)morpholine (B49859) or 1-(2-aminoethyl)piperidine, an aliphatic or aromatic aldehyde, and thiosalicylic acid in toluene. nih.gov

The reaction of aldehydes and ketones with primary amines, like the amino group on the benzothiazine scaffold, typically forms imine derivatives (Schiff bases). libretexts.org This acid-catalyzed reaction is reversible and the pH needs to be carefully controlled, with the optimal pH generally being around 5. libretexts.org

Acylation and Alkylation of Amine Groups on Benzothiazine Scaffolds

The primary and secondary amine groups present in benzothiazine derivatives are readily acylated and alkylated, providing a straightforward method for introducing a variety of substituents. These reactions are crucial for modifying the physicochemical properties and biological activities of these compounds.

Primary and secondary amines can be alkylated with alkyl halides to form secondary or tertiary amines, respectively. numberanalytics.compressbooks.pub They can also be acylated using acyl chlorides or acid anhydrides to yield amides. numberanalytics.compressbooks.pub For example, 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones have been prepared by acylation and/or alkylation of the amino group under phase transfer catalysis conditions. researchgate.netresearchgate.net

Alkylation of the secondary amine at the 4-position of 7-methyl-2H-1,4-benzothiazin-3(4H)-one is a potential reaction for this compound. vulcanchem.com The direct alkylation of 3,4-dihydro-2H-1,4-benzothiazine has been successfully used to prepare N-benzyl and N-methyl derivatives. cdnsciencepub.com

Acid Hydrolysis Reactions of Acylated/Alkylated Benzothiazinones

The amide bond in acylated benzothiazinone derivatives can be cleaved under acidic hydrolysis conditions. This reaction is useful for deprotection strategies or for converting acylated amines back to their primary or secondary amine counterparts.

Acidic hydrolysis of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones has been shown to afford N-alkylamino-benzothiazinones. researchgate.net This demonstrates the lability of the acyl group under acidic conditions while the alkyl group on the nitrogen remains intact. Similarly, some benzothiazinone derivatives with amide linkages have been found to undergo hydrolysis of the amide group. rsc.org The hydrolysis of esters of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide derivatives under basic conditions has also been reported. researchgate.net

Oxidative Dimerization of Benzothiazine Derivatives

Under certain conditions, benzothiazine derivatives can undergo oxidative dimerization. This reaction typically involves the formation of a disulfide bridge between two benzothiazine units, often starting from the corresponding aminothiol (B82208) precursors.

The synthesis of derivatives of 4H-benzo[b] nih.govthiazine-3-carboxylic acid from aminothiols and bromopyruvates has been accompanied by the observation of oxidative dimerization of the starting materials, leading to the isolation of the corresponding benzothiazine dimers. researchgate.netnih.govresearchgate.netnih.govbeilstein-journals.org This dimerization is a competing reaction that can affect the yield of the desired monomeric product. nih.gov The formation of 2,2'-disulfanediyldianilines, which are dimers of 2-aminothiophenols, can occur in situ during the synthesis of benzothiazine derivatives. nih.gov

N-Alkylation of Thiazine Nitrogen in Quinobenzothiazine Structures

In more complex fused ring systems like quinobenzothiazines, the nitrogen atom within the thiazine ring can be selectively alkylated. This modification has been shown to significantly influence the biological properties of these compounds.

The reaction of 12(H)-quino[3,4-b] nih.govbenzothiazine derivatives with alkylating agents in an alkaline medium results in the N-alkylation of the thiazine nitrogen. nih.govresearchgate.net This has been used to introduce aminoalkyl substituents at the thiazine nitrogen atom, which can enhance the antiproliferative activity of these compounds. nih.govresearchgate.net The structure of these N-alkylated products has been confirmed using 1H NMR spectroscopy, including NOE experiments. nih.gov This selective alkylation has also been applied to other substituted quinobenzothiazines to generate a variety of derivatives. researchgate.netpjmonline.org

ReactantAlkylating AgentProductReference
12(H)-quino[3,4-b] nih.govbenzothiazineAminoalkyl chloridesN-aminoalkyl-12(H)-quino[3,4-b] nih.govbenzothiazine nih.govresearchgate.net
8-10-substituted 12H-quinobenzothiazinesAlkylating agents12-substituted derivatives researchgate.net

Derivatization through Schiff and Mannich Base Formation on Benzothiazine Moieties

The strategic derivatization of the this compound scaffold through the formation of Schiff and Mannich bases has been a subject of considerable interest in synthetic and medicinal chemistry. These reactions leverage the nucleophilic character of the exocyclic primary amine to create novel molecular architectures with modified physicochemical and biological properties.

The formation of a Schiff base , an imine, occurs through the condensation reaction between the primary amino group of this compound and a carbonyl compound, typically an aldehyde or a ketone. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is often catalyzed by an acid and driven to completion by the removal of water.

The general reaction scheme for the formation of Schiff bases from this compound is as follows:

Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.

The Mannich reaction , on the other hand, is a three-component condensation involving a substrate with at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of the this compound scaffold, the endocyclic secondary amine within the thiazine ring can potentially act as the amine component. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which then reacts with a nucleophilic carbon atom of a third compound (the CH-acidic component).

However, a more common approach involves utilizing a derivative of the benzothiazine scaffold where the active hydrogen is present on a different part of the molecule, or by using the primary amino group to first form a Schiff base which then participates in a subsequent Mannich-type reaction. For instance, a Mannich reaction can be performed on a 2H-1,4-benzothiazin-3(4H)-one derivative, where the active hydrogen is on the nitrogen at the 4-position.

A representative reaction for the formation of a Mannich base on a related benzothiazinone scaffold is depicted below:

Figure 2: General reaction scheme for the synthesis of Mannich bases on a 2H-1,4-benzothiazin-3(4H)-one scaffold.

Detailed research findings on the synthesis of Schiff and Mannich bases directly from this compound are limited in publicly available literature. However, studies on analogous benzothiazine derivatives provide valuable insights into the potential reaction conditions and the types of products that can be obtained.

For example, research on 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one has demonstrated the successful synthesis of both Schiff and Mannich bases. In these studies, the triazole-substituted benzothiazinone was used as the starting material for condensation with various aromatic aldehydes to yield Schiff bases, and for reaction with formaldehyde (B43269) and secondary amines to produce Mannich bases.

Table 1: Examples of Schiff Bases Derived from a Substituted 2H-1,4-Benzothiazin-3(4H)-one

EntryAldehydeResulting Schiff Base
1Benzaldehyde4-{[4-(benzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one
24-Chlorobenzaldehyde4-{[4-(4-chlorobenzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one
34-Methoxybenzaldehyde4-{[4-(4-methoxybenzylideneamino)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

Table 2: Examples of Mannich Bases Derived from a Substituted 2H-1,4-Benzothiazin-3(4H)-one

EntrySecondary AmineResulting Mannich Base
1Morpholine4-{[4-amino-5-(morpholinomethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one
2Piperidine4-{[4-amino-5-(piperidin-1-ylmethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one
3N-Methylpiperazine4-{[4-amino-5-(4-methylpiperazin-1-ylmethyl)sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

These examples highlight the feasibility of applying Schiff and Mannich reaction protocols to the broader class of benzothiazine derivatives. The specific conditions, such as the choice of solvent, catalyst, and reaction temperature, would need to be optimized for the direct derivatization of this compound. The successful synthesis and characterization of these derivatives would significantly expand the chemical space around this important heterocyclic scaffold.

Spectroscopic Characterization and Structural Elucidation of 2h 1,4 Benzothiazin 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, the connectivity and environment of individual atoms within the molecule can be established.

Proton NMR (¹H NMR)

The ¹H NMR spectra of 2H-1,4-benzothiazin-3-amine and its derivatives provide valuable information about the protons in the molecule. The aromatic protons of the benzothiazine ring typically appear as multiplets in the range of δ 7.0–8.0 ppm. derpharmachemica.com The protons of the methylene (B1212753) group (S-CH₂) in the thiazine (B8601807) ring are often observed as a singlet around δ 3.4-3.6 ppm. derpharmachemica.commdpi.com The amine (NH₂) protons can present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For instance, in some derivatives, the NH₂ signal appears around δ 5.2-5.5 ppm. derpharmachemica.com

In substituted derivatives, the chemical shifts and splitting patterns of the aromatic protons are influenced by the nature and position of the substituents. For example, in a 6-substituted 2H-1,4-benzothiazin-3(4H)-one derivative, the aromatic protons show a complex multiplet pattern. mdpi.com Similarly, N-alkylation or acylation at the 4-position of the benzothiazine ring leads to characteristic signals for the alkyl or acyl groups. researchgate.net

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ ppm) and MultiplicityAssignment
4-[(4-amino-5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-oneCDCl₃3.39 (s, 2H)S-CH₂ (benzothiazine)
5.17 (s, 2H)N-CH₂ (benzothiazine)
5.52 (s, 2H)N-NH₂
7.03-7.99 (m)Aromatic-H
6-(2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] derpharmachemica.comvulcanchem.comthiazin-3(4H)-oneDMSO-d₆3.56 (s, 2H)CH₂ (1,4-thiazine-3(4H)-one)
10.77 (s, 1H)NH (thiazine)
7.48-7.66 (m)Aromatic-H (benzothiazine)
6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-oneDMSO-d₆3.50 (s)CH₂ (ring)
6.95-7.44 (m)Aromatic-H

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. For this compound derivatives, the carbon of the C=N group in the thiazine ring typically resonates at a downfield chemical shift. The carbons of the benzene (B151609) ring usually appear in the aromatic region (δ 115–150 ppm). libretexts.org The methylene carbon (S-CH₂) of the thiazine ring is observed at a more upfield position. derpharmachemica.com

For instance, in a series of 2H-1,4-benzothiazin-3(4H)-one derivatives, the carbonyl carbon (C=O) appears around δ 165 ppm, while the C-2 carbon of the thiazine ring is found at approximately δ 30 ppm. derpharmachemica.com The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene ring. mdpi.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ ppm)Assignment
4-{[6-(4-Chlorophenyl)-7H- derpharmachemica.commdpi.comvulcanchem.comtriazolo[3,4-b] derpharmachemica.comresearchgate.netvulcanchem.comthiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-oneCDCl₃30.48C-2 (benzothiazine)
118.71-131.75Aromatic-C (benzothiazine)
165.48C=O
6-(2-((5-(Propylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] derpharmachemica.comvulcanchem.comthiazin-3(4H)-oneDMSO-d₆28.87C-2 (thiazine)
123.60-138.09Aromatic-C (benzothiazine)
165.28C=O
6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-oneDMSO-d₆118.4-128.8Aromatic-CH
164.4CO

DEPT-135 and Other Advanced NMR Techniques

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful NMR technique to differentiate between CH, CH₂, and CH₃ groups. researchgate.netnih.gov This technique, along with other 2D NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of proton and carbon signals, which is crucial for complex derivatives of this compound. scielo.br These advanced techniques help to establish the connectivity between different parts of the molecule by identifying correlations between protons and carbons that are separated by one or more bonds.

Phosphorus-31 NMR (³¹P NMR) for Metal Complexes

When this compound or its derivatives act as ligands in metal complexes containing phosphorus, ³¹P NMR spectroscopy becomes a vital tool for characterization. researchgate.net The chemical shifts in ³¹P NMR are sensitive to the electronic and steric environment of the phosphorus atom, providing insights into the coordination of the phosphine (B1218219) ligand to the metal center. rasayanjournal.co.in For instance, in mercury(II) complexes with phosphine ligands and a deprotonated 1,4-benzothiazin-3-one ligand, the ³¹P-{¹H} NMR spectra help to elucidate the coordination mode of the phosphine ligands. researchgate.net The coordination of aminophosphines to a metal center like copper(I) often results in a shielding of the ³¹P signal compared to the free ligand, indicating π-acceptor behavior. rasayanjournal.co.in

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound derivatives typically shows characteristic absorption bands. A strong band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amine group. derpharmachemica.commdpi.com The C=N stretching vibration of the imine group is usually observed around 1600 cm⁻¹. derpharmachemica.com For derivatives containing a carbonyl group, such as 2H-1,4-benzothiazin-3(4H)-one, a strong absorption band for the C=O stretch is seen in the range of 1660-1695 cm⁻¹. mdpi.comresearchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-S stretching vibration can be found in the fingerprint region. derpharmachemica.comvulcanchem.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3100 - 3400
C-H stretch (aromatic)> 3000
C-H stretch (aliphatic)2850 - 2960
C=O stretch (amide/ketone)1660 - 1695
C=N stretch (imine)~ 1600
C=C stretch (aromatic)1450 - 1600
C-S stretch600 - 700

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 164.23 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which helps to confirm the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the fragmentation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one would likely involve cleavage of the thiazine ring and loss of the methyl group. vulcanchem.com In derivatives, the fragmentation pattern can help to identify the substituents and their location on the benzothiazine core. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing an exact mass, it allows for the calculation of a chemical formula with a high degree of confidence. This technique is particularly valuable in distinguishing between isomers, which have the same nominal mass but different exact masses.

In the study of 2H-1,4-benzothiazin-3(4H)-one derivatives, HRMS, often using Electrospray Ionization (ESI), has been instrumental in confirming the structures of newly synthesized compounds. mdpi.com For instance, the calculated mass to charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared with the experimentally found value, providing strong evidence for the proposed structure.

Table 1: Exemplary HRMS Data for 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one 395.0665 395.0665 mdpi.com
6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one 415.0352 415.0357 mdpi.com
6-(2-((5-(propylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one 367.0352 367.0370 mdpi.com
3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 363.13448 363.13424 mdpi.com
3,4-Diphenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 288.13884 288.13830 mdpi.com
7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 272.12867 272.12811 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds, chemical derivatization is often employed to increase their volatility. jfda-online.com

A GC/MS method was developed for the analysis of pheomelanin degradation products, which can include benzothiazine structures. diva-portal.org The method involved hydrolysis and derivatization to make the analytes suitable for GC-MS analysis. diva-portal.org The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns. walshmedicalmedia.comrjptonline.org

Direct Injection Mass Spectroscopy (DIMS) for Solid Substances

Direct Injection Mass Spectrometry (DIMS) is a technique applicable to the analysis of solid substances without prior chromatographic separation. icm.edu.pl This method allows for the rapid determination of the molecular weight of a sample. In the context of benzothiazine derivatives, DIMS can be used for a quick initial assessment of a synthesized compound's identity and purity.

Ultraviolet-Visible (UV/vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV/vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iqijprajournal.com This technique is particularly useful for studying compounds with conjugated π-systems, such as the aromatic and heterocyclic rings in this compound and its derivatives. libretexts.org

The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. ijprajournal.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure of the molecule. The presence of substituents on the benzothiazine core can cause shifts in the absorption bands, which can be correlated with their electron-donating or electron-withdrawing nature. uobabylon.edu.iq Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate and interpret the UV/vis spectra of these compounds in various solvents. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. measurlabs.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition of the synthesized compound. This method is often used in conjunction with other spectroscopic techniques to confirm the identity and purity of novel benzothiazine derivatives. researchgate.net

Table 2: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 8 96.08 58.50%
Hydrogen H 1.008 8 8.064 4.91%
Nitrogen N 14.01 2 28.02 17.06%
Sulfur S 32.07 1 32.07 19.53%

| Total | | | | 164.234 | 100% |

Note: The values in this table are calculated based on the molecular formula C₈H₈N₂S and may vary slightly from experimental results.

X-ray Crystallography for Molecular Structure Determination

The molecular structure of several 2H-1,4-benzothiazin-3(4H)-one derivatives has been elucidated using single-crystal X-ray diffraction. biosynth.com For example, the crystal structure of 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one revealed that the heterocyclic six-membered ring is not planar and that the molecules form dimers through hydrogen bonding. researchgate.net In another study, the crystal structure of a 3-acetyl-4-hydroxy-2,1-benzothiazine derivative was determined, confirming its molecular geometry. researchgate.net These detailed structural insights are crucial for understanding the structure-activity relationships of these compounds.

Table 3: Crystallographic Data for a Benzothiazine Derivative

Parameter Value Reference
Compound 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one researchgate.net
Chemical Formula C₁₅H₁₁NO₂S researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2/n researchgate.net
a (Å) 9.1323 (3) researchgate.net
b (Å) 15.2893 (4) researchgate.net
c (Å) 10.5214 (4) researchgate.net
β (°) 114.669 (1) researchgate.net
Volume (ų) 1334.99 (8) researchgate.net

Theoretical and Computational Chemistry Studies of 2h 1,4 Benzothiazin 3 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the 2H-1,4-benzothiazin-3-amine system, these methods provide insights into its reactivity, stability, and electronic characteristics.

Protonation Equilibria and Basicity of Donor Atoms

Computational methods are crucial for understanding the protonation sequence and basicity of different donor atoms (nitrogen and sulfur) within the benzothiazine scaffold. Theoretical studies on related structures, such as (2Z, 3Z)-2H-benzo[b] jmaterenvironsci.comthiazine-2,3(4H)-dionedioxime, have utilized semi-empirical molecular orbital methods to investigate protonation equilibria. researchgate.net Such studies can determine multiple protonation constants and elucidate the sequence of protonation by analyzing the basicity of the donor atoms and the structural arrangement of the ligand. researchgate.net

For instance, a study on a dioxime derivative of benzothiazine determined four distinct protonation constants (log10 βs) of 10.245, 19.397, 22.414, and 25.176, using computational models to correlate these values with specific atoms in the molecule. researchgate.net Furthermore, Density Functional Theory (DFT) calculations on similar heterocyclic systems have been used to clarify reaction mechanisms that are highly dependent on the basicity of the reaction system, such as the formation of mono- or dianionic key intermediates. These computational approaches help predict how the molecule will behave in different chemical environments.

Stability and Tautomerism of Benzothiazine Isomers

The this compound core can exist in different tautomeric forms, primarily the amine-imine and keto-enol forms in its derivatives. Computational chemistry provides essential tools to evaluate the relative stabilities of these tautomers. Studies on the closely related 1,4-benzothiazin-3(2H,4H)-one have used high-level computational methods like the G3(MP2)//B3LYP composite method to investigate the energetics of its keto and enol forms. researchgate.net These calculations consistently show that keto tautomers are significantly more stable than their corresponding enol forms. researchgate.netnih.gov

The relative stability can be influenced by the environment. For other heterocyclic molecules, quantum-chemical calculations have shown that while one tautomer may be more stable in the gas phase, the order of stability can be reversed in a polar solvent. nih.gov For example, calculations on creatinine (B1669602) predicted that while the amine tautomer is more stable in condensed phases by about 30 kJ mol−1, the imine tautomers become more stable in the isolated gas phase. nih.gov This highlights the importance of including solvent effects in computational models to accurately predict tautomeric equilibria. High-energy barriers often separate these tautomers, allowing for the potential existence of multiple forms depending on the conditions. nih.gov

Table 1: Example of Calculated Relative Stabilities for Tautomers of a Related Benzothiazine Derivative

Tautomeric FormCalculation MethodRelative Energy (kJ/mol)Environment
Diketo FormM06-2X/cc-pVTZ0 (most stable)Vacuum, Chloroform, DMSO
Keto-enol FormM06-2X/cc-pVTZHigher than diketoVacuum, Chloroform, DMSO
Dienol FormM06-2X/cc-pVTZHighest energyVacuum, Chloroform, DMSO

This table is illustrative, based on findings for 2,1-benzothiazine-2,2,4-trione derivatives. researchgate.net

Electronic Structure and Properties

Density Functional Theory (DFT) is widely employed to analyze the electronic structure of benzothiazine systems. These calculations determine key properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). iucr.orgresearchgate.net The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. iucr.org

A smaller energy gap generally implies higher reactivity. In studies of various benzothiazine derivatives, the HOMO and LUMO are often found to be distributed across the benzothiazine moiety. iucr.orgresearchgate.net For a complex derivative, (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -5.44 eV and -2.02 eV, respectively, resulting in an energy gap of approximately 3.42 eV. iucr.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target, typically a protein. openaccessjournals.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. openaccessjournals.com For derivatives of 2H-1,4-benzothiazine, docking studies have been performed against a wide array of biological targets to explore their therapeutic potential.

These simulations have provided insights into the binding modes and interactions of benzothiazine compounds with enzymes implicated in neurological disorders, cancer, and microbial infections. For example, derivatives have been docked into the active sites of monoamine oxidases (MAO-A and MAO-B) to investigate their potential use in treating depression and Parkinson's disease. nih.govrsc.orgresearchgate.netnih.govbohrium.com Other targets include acetylcholinesterase (AChE) for Alzheimer's disease mdpi.com, cytochrome P450 lanosterol (B1674476) 14α-demethylase for antifungal activity researchgate.net, and alpha-amylase for antimicrobial applications ijprs.com. The results of these docking studies, often expressed as binding energy or a docking score, help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.govijprs.com

Table 2: Examples of Molecular Docking Studies on Benzothiazine Derivatives

Benzothiazine Derivative ClassTarget EnzymeKey Findings from DockingPotential Application
2H-benzo[b] jmaterenvironsci.comthiazin-3(4H)-one hybridsAcetylcholinesterase (AChE)Compounds interacted with the active site similarly to the drug donepezil.Alzheimer's Disease mdpi.com
Pyrazolobenzothiazine-carbothioamidesMonoamine Oxidase A/B (MAO-A/B)Identified probable binding modes in the active site of MAO enzymes.Neurological Disorders rsc.org
2,1-benzothiazine-2,2-dioxidesMonoamine Oxidase A/B (MAO-A/B)Verified binding site interactions of potent inhibitors.Neurological Disorders bohrium.com
2-(3,4-dihydro-3-oxo-2H-benzo[b] jmaterenvironsci.comthiazin-2-yl)acetic acid estersAlpha-amylasePredicted significant binding energy with strong hydrogen bonding.Antimicrobial ijprs.com
Benzothiazinone-fluconazole analogsCytochrome P450 14α-demethylaseDocking scores showed a significant relationship with antifungal activity.Antifungal researchgate.net

In Silico Analysis for Predicting Biological Activity

Beyond docking, a broader range of in silico tools are used to predict the biological activity and drug-likeness of benzothiazine compounds. These methods include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of viable drug candidates. nih.govtubitak.gov.trljmu.ac.uksciensage.infomdpi.com

Web-based tools like SwissADME and ProTox-II are commonly used to evaluate the pharmacokinetic and toxicity profiles of newly designed molecules before their synthesis. nih.govtubitak.gov.trmdpi.comuomustansiriyah.edu.iq These predictions help to identify compounds that are likely to have good oral bioavailability, appropriate solubility, and low toxicity. nih.govtubitak.gov.tr For instance, in silico ADME predictions for benzothiazole-based derivatives have been used to assess compliance with Lipinski's rule of five and the Veber rule, which indicate good drug-likeness and intestinal absorption. nih.gov By combining these predictions with molecular docking and experimental bioassays, researchers can establish robust Structure-Activity Relationships (SAR) to guide the optimization of lead compounds. nih.gov

Computational Investigations of Adsorption Mechanisms (e.g., corrosion inhibition)

Computational studies have been extensively used to investigate the mechanism by which 1,4-benzothiazine derivatives inhibit the corrosion of metals, such as mild steel in acidic environments. jmaterenvironsci.comscispace.comworldscientific.com These studies employ DFT and Molecular Dynamics (MD) simulations to model the adsorption of inhibitor molecules onto the metal surface.

DFT calculations are used to correlate the molecular electronic properties of the inhibitors with their protective efficacy. researchgate.net Parameters such as EHOMO, ELUMO, the energy gap (ΔE), and the dipole moment are calculated to understand the inhibitor's ability to interact with the metal surface. jmaterenvironsci.comscispace.com A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates the ability to accept electrons from the metal, facilitating strong bond formation. jmaterenvironsci.com The presence of heteroatoms (N, S) and aromatic rings in the benzothiazine structure are identified as active sites for adsorption. researchgate.net

MD simulations and adherence to the Langmuir adsorption isotherm in experimental studies confirm that these molecules form a protective monolayer on the steel surface, blocking active corrosion sites. jmaterenvironsci.comresearchgate.net

Table 3: Quantum Chemical Parameters for a Benzothiazine Corrosion Inhibitor

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.98
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.56
ΔE (ELUMO - EHOMO)Energy Gap4.42

Data is illustrative for a representative benzothiazine derivative used in corrosion studies. scispace.com

Mechanistic Investigations of Biological Activity of 2h 1,4 Benzothiazin 3 Amine Derivatives in Vitro and Molecular Level

Enzyme Inhibition Studies

Derivatives of the 2H-1,4-benzothiazin-3-one core have been systematically evaluated against a panel of enzymes implicated in neurological disorders and cancer. These studies provide critical insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels, making them significant targets for treating neurological and psychiatric conditions like Parkinson's disease and depression. Current time information in Bangalore, IN.nih.gov A series of nine 2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and assessed for their in vitro inhibitory activity against human MAO-A and MAO-B. Current time information in Bangalore, IN.nih.gov The findings revealed that these compounds inhibit both isoforms but are notably more potent as MAO-B inhibitors. nih.govnih.gov This selectivity is particularly relevant for the treatment of Parkinson's disease. nih.gov The most potent derivatives exhibited IC₅₀ values in the low nanomolar range for MAO-B. nih.govnih.gov For instance, the most active compounds showed IC₅₀ values of 0.0027 µM, 0.0082 µM, 0.0096 µM, and 0.0041 µM for MAO-B. nih.gov Inhibition of MAO-A was less pronounced, with the most effective compound for this isoform displaying an IC₅₀ value of 0.714 µM. nih.govnih.gov Molecular docking studies were also performed to understand the binding interactions of these compounds within the active site of the MAO enzymes. nih.gov

Table 1: MAO-A and MAO-B Inhibition by 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Compound ID Substitution MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Source
1a Unsubstituted >10 0.0348 nih.gov
1b 7-Methyl 1.95 0.0027 nih.govnih.gov
1c 7-Fluoro 1.83 0.0082 nih.govnih.gov
1d 7-Chloro 0.714 0.0096 nih.govnih.gov
1e 7-Bromo 1.13 0.0132 nih.gov
1f 6-Hydroxy >10 0.220 nih.gov
1g 7-Hydroxy >10 0.0880 nih.gov
1h 7-Methoxy 1.05 0.0041 nih.govnih.gov

D-amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is an enzyme that metabolizes D-serine, a co-agonist at NMDA receptors. The inhibition of DAAO is considered a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov The same series of 2H-1,4-benzothiazin-3(4H)-ones evaluated for MAO inhibition was also tested against DAAO. Current time information in Bangalore, IN.nih.gov Among the nine compounds tested, only one derivative, 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one, demonstrated active inhibition of DAAO, with an IC₅₀ value of 4.20 µM. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. A study focusing on thiadiazole hybrid compounds of 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one investigated their potential as cholinesterase inhibitors. The biological assessment, using the in vitro Ellman method, showed that several of these derivatives had significant inhibitory activity against AChE, with some compounds exhibiting IC₅₀ values comparable to the reference drug donepezil. Specifically, compounds designated 3i and 3j were highly potent, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, against AChE. In contrast, none of the synthesized compounds in this series showed inhibitory activity against BChE. Molecular docking simulations indicated that these active compounds interact with key amino acid residues, such as Trp286 and Ser293, in the active site of the AChE enzyme.

Table 2: Acetylcholinesterase (AChE) Inhibition by 2H-Benzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-3(4H)-one Derivatives

Compound ID Substitution Group AChE IC₅₀ (µM) Source
3a Ethylamino 0.098
3b Propylamino 0.081
3c Isopropylamino 0.076
3d Butylamino 0.065
3e Phenylamino 0.053
3f 4-Methylphenylamino 0.041
3g 4-Methoxyphenylamino 0.038
3h 4-Chlorophenylamino 0.035
3i 4-Fluorophenylamino 0.027
3j 4-Bromophenylamino 0.025

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important targets for anticancer drug development. The 2H-1,4-benzothiazin-3(4H)-one scaffold has been identified as a potent inhibitor of tyrosine kinase. nih.gov Specifically, derivatives of 1,4-benzothiazin-3-one have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. nih.govresearchgate.net In one study, several derivatives showed potent inhibition of VEGFR2 kinase. nih.gov Compounds 2c and 2b were particularly effective, with IC₅₀ values of 0.0528 µM and 0.0593 µM, respectively, which were superior to the reference drug, sorafenib. nih.govresearchgate.net These findings underscore the potential of the benzothiazinone scaffold in the design of novel anticancer agents targeting tyrosine kinases. nih.gov

Table 3: VEGFR2 Kinase Inhibition by 1,4-Benzothiazin-3-one Derivatives

Compound ID Substitution VEGFR2 IC₅₀ (µM) Source
2a 2-(4-chlorophenyl) 0.0891 nih.govresearchgate.net
2b 2-(4-bromophenyl) 0.0593 nih.govresearchgate.net
2c 2-(4-fluorophenyl) 0.0528 nih.govresearchgate.net
2d 2-(4-methylphenyl) 0.0741 nih.govresearchgate.net
2e 2-(4-methoxyphenyl) 0.6321 nih.govresearchgate.net
2f 2-(3,4,5-trimethoxyphenyl) 0.2413 nih.govresearchgate.net
3a Ethyl 2-(2-(4-chlorophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate 0.1132 nih.govresearchgate.net
3b Ethyl 2-(2-(4-bromophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate 0.0913 nih.govresearchgate.net
3c Ethyl 2-(2-(4-fluorophenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate 0.0812 nih.govresearchgate.net
3d Ethyl 2-(2-(4-methylphenyl)-3-oxobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazin-4(2H)-yl)acetate 0.0997 nih.govresearchgate.net

Phosphodiesterase-7 Inhibition

Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. mdpi.com Inhibition of PDE7 is a therapeutic strategy for inflammatory and neurological disorders, as it can modulate the immune system and neuro-inflammatory processes. core.ac.ukfrontiersin.org While the development of selective PDE7 inhibitors is an active area of research, and various heterocyclic scaffolds such as quinazolines and thiadiazines are being explored, specific mechanistic studies detailing the inhibitory activity of 2H-1,4-benzothiazin-3-amine or its derivatives against PDE7 are not prominently featured in available literature. mdpi.comresearchgate.net Research has focused on other scaffolds, with some studies using pharmacophoric models and virtual screening to identify new potential leads, but direct IC₅₀ data for the benzothiazine core against PDE7 remains to be broadly established. core.ac.uk

Antimicrobial Activity Mechanisms

Derivatives of 1,4-benzothiazine are known to possess a wide spectrum of biological activities, including antimicrobial properties against various pathogens. Current time information in Bangalore, IN. The mechanisms underlying this activity are multifaceted and depend on the specific structural modifications of the benzothiazine core.

One identified mechanism of action is the inhibition of bacterial efflux pumps. These pumps are a significant cause of multidrug resistance (MDR) in bacteria, as they actively expel antimicrobial agents from the cell. A series of 1,4-benzothiazine derivatives were designed as structural analogues of phenothiazine, a known MDR efflux pump inhibitor. These compounds were evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. Several derivatives were effective in restoring the activity of the antibiotic ciprofloxacin (B1669076) against a strain that overexpresses the norA gene. This suggests that these benzothiazines act as efflux pump inhibitors, preventing the bacteria from expelling the antibiotic and thus overcoming resistance.

Other studies have focused on structure-activity relationships. The synthesis of novel 1,2,3-triazole derivatives containing a 1,4-benzothiazin-3-one ring yielded compounds with notable antibacterial activity. researchgate.net One compound, in particular, showed excellent activity against Pseudomonas aeruginosa and Acinetobacter species, with a minimum inhibitory concentration (MIC) of 31.2 µg/mL. researchgate.net Another study investigating a range of 1,2-benzothiazine derivatives found that activity was primarily directed against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with little to no activity against Gram-negative bacteria. This work highlighted that the presence of a hydrogen atom on the nitrogen of the thiazine (B8601807) ring may be important for the antibacterial property of these compounds.

Table 4: Antibacterial Activity of Selected 1,2,3-Triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one Derivatives

Compound ID Target Microorganism MIC (µg/mL) Source
7a E. coli ATCC 25922 125 researchgate.net
P. aeruginosa ATCC 27853 62.5 researchgate.net
Acinetobacter ESBL 62.5 researchgate.net
S. aureus ATCC 25923 250 researchgate.net
Enterococcus faecalis ATCC 29212 250 researchgate.net
8a E. coli ATCC 25922 62.5 researchgate.net
P. aeruginosa ATCC 27853 31.2 researchgate.net
Acinetobacter ESBL 31.2 researchgate.net
S. aureus ATCC 25923 125 researchgate.net
Enterococcus faecalis ATCC 29212 125 researchgate.net
9a E. coli ATCC 25922 62.5 researchgate.net
P. aeruginosa ATCC 27853 62.5 researchgate.net
Acinetobacter ESBL 62.5 researchgate.net
S. aureus ATCC 25923 125 researchgate.net

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial processes, such as cell wall synthesis or metabolic pathways. evitachem.com The specific substitutions on the benzothiazine core play a crucial role in determining the potency and breadth of antibacterial activity. evitachem.com

In vitro studies have been instrumental in quantifying the antibacterial efficacy of these compounds. For instance, a series of novel 1,2,3-triazole derivatives incorporating the 1,4-benzothiazin-3-one ring were synthesized and evaluated. nih.govresearchgate.net One particular compound, 8a , exhibited significant activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter ESBL with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/ml. nih.govresearchgate.net Another study on benzo[b] researchgate.netontosight.aithiazin-3(4H)-one derivatives reported MIC values in the range of 16–64 μg/mL against various Gram-positive and Gram-negative bacteria. cbijournal.com

Further research into Mannich bases derived from (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl)acetic acid revealed that compounds BSM and BESM showed significant antibacterial activity at concentrations of 3.15 µg/ml and 6.125 µg/ml, respectively, against strains like S. aureus, Klebsiella, E. faecalis, and E. coli. ajrconline.org The structural activity relationship of some synthesized compounds indicated that the presence of a hydrogen atom on the nitrogen of the thiazine ring was a common feature among those active against Gram-positive bacteria. mdpi.com Triazole derivatives connected to a 1,4-benzothiazin-3-one moiety also showed moderate to mild antibacterial potency. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain(s) Activity (MIC/EC50) Reference(s)
8a (1,2,3-triazole derivative) Pseudomonas aeruginosa (ATCC), Acinetobacter ESBL 31.2 µg/ml nih.govresearchgate.net
Benzo[b] researchgate.netontosight.aithiazin-3(4H)-one derivatives Gram-positive and Gram-negative bacteria 16–64 μg/mL cbijournal.com
BSM (Mannich base) S. aureus, Klebsiella, E. faecalis, E. coli 3.15 µg/ml ajrconline.org
BESM (Mannich base) S. aureus, Klebsiella, E. faecalis, E. coli 6.125 µg/ml ajrconline.org
Compound 1 (1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one) Acinetobacter (BLSE) 31.25 µg/ml nih.gov
Compound 1 Acinetobacter (ATCC) 62.5 µg/ml nih.gov
Compound 1 Escherichia coli (BLSE), Staphylococcus aureus (MLSB), Klebsiella pneumonia (BLSE) 250 µg/ml nih.gov
3d (2H-1,4-Benzoxazin-3(4H)-one derivative) Pseudomonas syringae EC50 of 45.70 μg/mL

Antifungal Efficacy

The antifungal potential of this compound derivatives has been another significant area of investigation. These compounds have shown efficacy against various fungal pathogens, including strains of Candida and Aspergillus. ajrconline.orgresearchgate.net The proposed mechanisms often involve the inhibition of fungal-specific enzymes, such as those involved in cell wall synthesis. evitachem.com

For example, fluconazole (B54011) analogues where a triazole moiety was replaced by a 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moiety were synthesized and screened. researchgate.net Compounds 4a and 4i from this series were identified as potent inhibitors of Candida strains. researchgate.net In another study, Mannich bases BSM and BESM demonstrated significant antifungal activity against C. albicans and Aspergillus niger at concentrations of 6.25 µg/ml and 12.5 µg/ml, respectively. ajrconline.org Research on 1,4-benzothiazine derivatives similar in structure to ketoconazole (B1673606) showed potent inhibition of the CYP51 enzyme in Candida albicans, with the racemic trans analogue exhibiting excellent activity. cbijournal.com

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain(s) Activity (MIC/EC50) Reference(s)
4a and 4i (Fluconazole analogues) Candida strains Potent inhibitors researchgate.net
BSM (Mannich base) C. albicans, Aspergillus niger 6.25 µg/ml ajrconline.org
BESM (Mannich base) C. albicans, Aspergillus niger 12.5 µg/ml ajrconline.org
Racemic trans analogue (Ketoconazole-like) Candida albicans Excellent activity cbijournal.com
3a (2H-1,4-Benzoxazin-3(4H)-one derivative) Pestalotiopsis trachicarpicola EC50 of 13.53 μg/mL

Antiviral Properties

The exploration of this compound derivatives has extended to their potential as antiviral agents. ontosight.ai Research has indicated that certain benzothiazinone derivatives may possess antiviral effects, although this area requires more extensive investigation to fully understand their therapeutic potential. ontosight.ai For instance, 3,4-Dihydro-2H,6H-pyrimido[1,2-c] ontosight.ainih.govbenzothiazin-6-imine, also known as PD 404182 , was identified as a novel antiretroviral candidate with submicromolar inhibitory activity against both HIV-1 and HIV-2. kyoto-u.ac.jp Structure-activity relationship studies on this compound revealed that introducing a hydrophobic group on the benzene (B151609) ring and the cyclic amidine substructures enhanced antiviral activity. kyoto-u.ac.jp One derivative, 8c , which contained a benzo[d] ontosight.ainih.govdioxol-5-yl group, showed threefold higher anti-HIV activity than the parent compound. kyoto-u.ac.jp Another derivative, 2i , showed activity against the Tobacco Mosaic Virus (TMV) with an effective concentration (EC50) of 395.05 μg/mL.

Antioxidant Activity Evaluation

Several derivatives of 1,4-benzothiazine have been evaluated for their antioxidant properties. cbijournal.comderpharmachemica.com Pheomelanins, which contain the 1,4-benzothiazine nucleus, are known to act as potent photosensitizers that can lead to the production of reactive oxygen species (ROS). cbijournal.com In a study focused on the antioxidant activity of substituted 4H-1,4-benzothiazines, 3,7-dimethyl-2-(4'-morpholinylcarbonyl)-4H-1,4-benzothiazine was tested using the 2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and showed potential antioxidant activity. researchgate.net Another study on novel benzoxazine (B1645224) and benzothiazine derivatives demonstrated their ability to significantly inhibit in vitro microsomal lipid peroxidation and LDL oxidation. acs.org Furthermore, a series of thiadiazole hybrid compounds with benzothiazine derivatives were developed, and compounds 3i and 3j exhibited notable antioxidant effects. mdpi.com

Anticancer and Antiproliferative Activity Mechanisms (e.g., in vitro cell lines)

The anticancer and antiproliferative activities of this compound derivatives have been a significant focus of research. cbijournal.comacs.org These compounds have been shown to induce a marked reduction in the viability of various cancer cell lines. semanticscholar.org

A study on new 2-aryl-4H-3,1-benzothiazine derivatives demonstrated antiproliferative properties that were more beneficial than the comparatively studied cisplatin (B142131) against four human cancer cell lines. nih.govresearchgate.net In another investigation, a series of 1,4-benzothiazin-3-ones and their benzothiazinyl acetate (B1210297) derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. acs.org The cytotoxic activity was found to be concentration-dependent, with the highest activity observed at 8 μM. acs.org Molecular docking studies suggested that these compounds bind to the catalytic binding pocket of the VEGFR2 kinase receptor. acs.org Furthermore, 5α-cholestano[5,6-b]benzothiazines displayed a noticeable increase in anticancer activity against human cancer cell lines including SW480 (colon), A549 (lung), HepG2 (hepatic), and HeLa (cervical). cbijournal.com

Table 3: Anticancer and Antiproliferative Activity of this compound Derivatives

Compound/Derivative Cell Line(s) Activity/Mechanism Reference(s)
2-aryl-4H-3,1-benzothiazines Four human cancer cell lines More beneficial antiproliferative properties than cisplatin nih.govresearchgate.net
1,4-benzothiazin-3-ones and benzothiazinyl acetate derivatives MCF-7 (human breast cancer) Concentration-dependent cytotoxicity (highest at 8 μM); binds to VEGFR2 kinase receptor acs.org
5α-cholestano[5,6-b]benzothiazines SW480, A549, HepG2, HeLa Noticeable increase in anticancer activity cbijournal.com
Phenylacetamide derivatives with benzothiazole (B30560) nucleus Paraganglioma and pancreatic cancer cells Marked viability reduction at low micromolar concentrations semanticscholar.org

Anti-inflammatory and Analgesic Activity Mechanisms

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. cbijournal.comkoreascience.kr The anti-inflammatory activity of some derivatives has been found to be comparable to that of indomethacin (B1671933). cbijournal.comnih.gov

A study on 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones showed that while the parent compound, (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (3 ), possessed analgesic activity comparable to pentazocine, its derivatization increased the anti-inflammatory activity. nih.gov Specifically, compounds 76 and 77 were found to have anti-inflammatory activity comparable to indomethacin. cbijournal.com The anti-inflammatory activity of another benzothiazine derivative was studied by determining the inhibition of carrageenan-induced oedema in rats, showing significant effects. google.com Additionally, a series of 1,2-benzothiazine-3-carboxamidylhydantoin derivatives were synthesized and screened for their anti-inflammatory and analgesic effects, with some showing activity comparable to indomethacin and aspirin. koreascience.kr

Other Biological Activity Modulations at the Molecular Level

Beyond the aforementioned activities, derivatives of this compound have been explored for a variety of other biological modulations at the molecular level. These include their potential as antihypertensive agents, calcium antagonists, and inhibitors of various enzymes. cbijournal.com For instance, certain 2H-1,4-benzothiazin-3(4H)-one derivatives have shown potent antihypertensive effects in spontaneously hypertensive rats. cbijournal.com Others have exhibited calcium antagonistic activity. researchgate.net Furthermore, some derivatives have been investigated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease treatment, with compounds 3i and 3j showing significant inhibitory activity. mdpi.com The diverse pharmacological profile of this class of compounds makes them a promising scaffold for the development of new therapeutic agents for a wide range of diseases.

Regulation of Cellular Pathways

Derivatives of 1,4-benzothiazine have demonstrated a significant capacity to regulate a range of cellular pathways, which is a key factor in their potential for selective anticancer and anti-inflammatory activities. acs.orgresearchgate.net

Studies have shown that the anti-inflammatory properties of some benzothiazinone derivatives are mediated through the inhibition of the p38 MAPK signaling pathway. acs.org Other research has indicated that certain derivatives can ameliorate pathological changes by inhibiting the NF-kappaB signal pathway. researchgate.net

A significant area of investigation has been the induction of apoptosis. Certain 1,4-benzothiazine derivatives have been found to trigger apoptosis in mouse thymocytes in vitro. nih.govresearchgate.net This process is not a simple one, but rather a complex cascade of biochemical events. The mechanism involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase), which leads to the generation of ceramide. nih.gov Following this, the activation of caspase-8 and caspase-3 occurs, which are crucial executioner enzymes in the apoptotic pathway. nih.govresearchgate.net The structural components of the 1,4-benzothiazine analogues, such as the nature of the heterocyclic skeleton and the side chains, have been shown to directly correlate with their ability to activate caspases and induce apoptosis. nih.gov For instance, replacing the 1,4-benzothiazine skeleton with a 1,4-benzoxazine structure was found to decrease apoptotic activity. nih.gov

Some benzothiazine derivatives have also been investigated for their potential to induce apoptosis in cancer cells through various mechanisms.

Immunostimulating Effects

The 1,4-benzothiazine nucleus is associated with a wide array of pharmacological activities, including immunostimulating properties. researchgate.net While the broad spectrum of biological effects has been widely reported, detailed mechanistic studies specifically focusing on the immunostimulating effects of this compound derivatives are an emerging area of research. These properties suggest that compounds based on this scaffold could be valuable in therapeutic applications where modulation of the immune system is beneficial. researchgate.net

Vasorelaxant and Antihypertensive Properties

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been the subject of research for their potential as cardiovascular agents, specifically for their vasorelaxant and antihypertensive effects. cbijournal.com A number of these compounds have demonstrated potent antihypertensive activity in spontaneously hypertensive rats. cbijournal.com

The mechanism behind these effects often involves interaction with specific receptors and ion channels. For example, a series of compounds featuring a piperazine (B1678402) moiety linked to the benzothiazine nucleus were evaluated for their affinity for α-adrenoceptors. cbijournal.com One particular derivative exhibited a high affinity for the α1-adrenoceptor (Ki = 1.3 nM) and high selectivity over the α2-adrenoceptor. cbijournal.com

Other derivatives have been identified as potent potassium channel openers (KCOs), a class of drugs that relax smooth muscle and cause vasodilation. colab.ws The vasorelaxant effects of these compounds were competitively antagonized by glibenclamide, a well-known K(ATP) channel blocker, confirming the involvement of these channels in their pharmacological action. colab.ws The potency of these derivatives was found to be influenced by the substituents at the N-4 and C-6 positions of the 1,4-benzothiazine nucleus. colab.ws

Table 1: Antihypertensive Activity of Selected 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Compound Structure Activity Reference
Derivative 66 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-2H-1,4-benzothiazin-3(4H)-one Potent antihypertensive effect in spontaneously hypertensive rats. cbijournal.com
Derivative 67 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-5-methyl-2H-1,4-benzothiazin-3(4H)-one Potent antihypertensive effect in spontaneously hypertensive rats. cbijournal.com
Derivative 68 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-7-methyl-2H-1,4-benzothiazin-3(4H)-one Potent antihypertensive effect in spontaneously hypertensive rats. cbijournal.com
Derivative 69 A derivative with a piperazine moiety linked to the benzothiazine nucleus High α1-adrenoceptor affinity (Ki = 1.3 nM) and selectivity. cbijournal.com

Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been an active area of research, with studies demonstrating their ability to mitigate neuronal damage in various in vitro models. unisi.itresearchgate.net These compounds have been shown to interfere with multiple molecular mechanisms associated with neurodegeneration. unisi.it

One key mechanism is the counteraction of excitotoxicity and oxidative stress. unisi.it For instance, certain 4H-3,1-benzothiazine derivatives have been shown to reduce glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in an oxygen/glucose deprivation and reperfusion model, which simulates ischemic injury. unisi.itresearchgate.net These compounds also demonstrated the ability to limit the formation of reactive oxygen species (ROS) in neuronal preparations. unisi.itresearchgate.net In neuroblastoma cells, these derivatives significantly reduced cytotoxicity induced by glutamate and 6-hydroxydopamine (6-OHDA), which are models for excitotoxic and oxidative stress-mediated injury, respectively. unisi.itresearchgate.net

Furthermore, some benzothiazine derivatives have been found to inhibit neuronal voltage-dependent sodium (Na+) and calcium (Ca2+) channels, which plays a role in their neuroprotective effects by limiting excessive neuronal firing and glutamate release. unisi.it For example, compound 5c, a 4H-3,1-benzothiazine derivative, was effective in inhibiting these channels, with a profile comparable to the established neuroprotective agent riluzole. unisi.it

Calcium Channel Blockade

The ability of this compound derivatives to act as calcium channel blockers is a significant aspect of their pharmacological profile. researchgate.netcbijournal.com This activity is particularly relevant to their cardiovascular and neuroprotective effects.

Several series of 2H-1,4-benzothiazin-3(4H)-one derivatives have been synthesized and evaluated for their calcium antagonistic activities. nanobioletters.com For instance, certain 4H-3,1-benzothiazine derivatives, such as compounds 5c and 5d, have been identified as effective inhibitors of high-voltage-activated (HVA) Ca2+ channels. unisi.it Their inhibitory action on these channels suggests an interaction with at least two distinct binding sites. unisi.it

The development of specific blockers for voltage-dependent calcium channels is an area of interest for creating neuroprotective agents. google.com Semotiadil, a 1,4-benzothiazine derivative, is known for its calcium antagonist activity and highly selective vasodilatory actions. nanobioletters.com The structural framework of these compounds allows for modifications to enhance their antagonist action. nanobioletters.com

Table 2: Calcium Channel Inhibitory Activity of Selected Benzothiazine Derivatives

Compound Channel Type IC50 Values Reference
Compound 5c HVA Ca2+ channels 5.4 µM and 180.9 µM unisi.it
Compound 5d HVA Ca2+ channels 4.4 µM and 110.1 µM unisi.it

DNA/RNA Binding Modes (e.g., groove binding)

The interaction of small molecules with DNA is a critical mechanism for many chemotherapeutic agents. Some 1,4-benzothiazine derivatives have been investigated for their potential to bind to DNA, which could contribute to their antiproliferative and cytotoxic effects. nih.gov

One proposed mode of interaction is DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net It has been suggested that the conjugated system present in some benzothiazine derivatives may facilitate this type of binding. vulcanchem.com For example, the study of 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine indicated that planar molecules in this class could exhibit an intercalation mode of interaction with DNA. researchgate.net

In addition to intercalation, electrostatic interactions with the negatively charged sugar-phosphate backbone of DNA are another possible binding mode. researchgate.net The binding of small molecules can also occur in the major or minor grooves of the DNA helix. researchgate.net While research on related heterocyclic compounds has shown evidence of both intercalation and groove binding, specific and detailed studies on the DNA/RNA binding modes of this compound derivatives, particularly concerning groove binding, are still an evolving area of investigation. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2h 1,4 Benzothiazin 3 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2H-1,4-benzothiazin-3-amine derivatives is highly sensitive to the type and placement of substituents on the benzothiazine core. researchgate.net Research has demonstrated that modifications at different positions can lead to significant changes in pharmacological effects, ranging from antimicrobial to neuroprotective activities. ontosight.aiunisi.it

For instance, in a series of 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives evaluated as acetylcholinesterase (AChE) inhibitors, the nature of the substituent on a linked thiadiazole ring played a critical role. mdpi.com Compounds with specific substitutions demonstrated potent inhibitory activity against AChE. mdpi.com

A study on 4H-1,4-benzothiazine sulfone derivatives revealed that substitutions on the benzene (B151609) ring influenced their biological profiles. cbijournal.com Similarly, the introduction of an octyl group at the N-4 position of the benzothiazine ring, combined with an alkylacylamino group at the 6-position, resulted in a compound with notable antibacterial efficacy. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on reported findings.

Scaffold/Derivative Substituent Position(s) Substituent(s) Observed Biological Activity
2H-Benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)Phenyl and isobutyl groups on the thiadiazole ringSignificant acetylcholinesterase (AChE) inhibition. mdpi.com
2H-1,4-Benzothiazin-3-oneN-4 and 6-position4-octyl and 6-alkylacylaminoAntibacterial activity. researchgate.net
4H-1,4-BenzothiazineVariesMethyl and chloro groupsPotential neuroleptic properties. openmedicinalchemistryjournal.com
1,4-Benzothiazine-2-acetic acid4-positionSubstituted benzothiazolylAldose-reductase inhibitory activity. openmedicinalchemistryjournal.com

Influence of Heterocyclic Hybridization on Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to enhance the biological activity of this compound derivatives. researchgate.net This approach aims to leverage the distinct properties of each heterocyclic system to create a new chemical entity with improved potency or a broader spectrum of activity. researchgate.net

A notable example is the hybridization of the 1,4-benzothiazine scaffold with a 1,3,4-thiadiazole (B1197879) ring. mdpi.com This combination resulted in derivatives with significant acetylcholinesterase inhibitory activity, suggesting a synergistic effect between the two heterocyclic moieties. mdpi.com The benzothiazine core, known for various biological activities, coupled with the thiadiazole ring, which also possesses a wide range of pharmacological properties, led to potent new compounds. mdpi.com

Another study involved the synthesis of hybrids of 1,4-benzothiazine with pyrazole (B372694) and pyrazoline fragments, highlighting the broad potential of this strategy in drug discovery. researchgate.net The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit an enhanced affinity for a single target.

The table below illustrates examples of heterocyclic hybridization involving the this compound scaffold.

Hybrid Structure Constituent Heterocycles Observed Biological Activity
6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one1,4-Benzothiazine and 1,3,4-ThiadiazoleAcetylcholinesterase (AChE) inhibition. mdpi.com
Thiazole-based hybrids1,4-Benzothiazine, Pyrazole, and PyrazolineBroad pharmacological potential. researchgate.net

Stereo-chemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. The specific spatial orientation of functional groups can influence how a molecule interacts with its biological target, such as an enzyme or receptor.

For instance, the synthesis of 3,4-dihydro-2H-benzo-1,4-thiazine derivatives has been achieved with good stereoselectivity, indicating the importance of controlling the chiral centers within the molecule. nih.gov Although detailed SAR studies focusing solely on the stereochemistry of this compound are not extensively reported in the provided context, the general principles of medicinal chemistry suggest that different enantiomers or diastereomers of a chiral derivative would likely exhibit different potencies and pharmacological profiles.

The biological activity of 1,4-benzothiazines is often compared to that of phenothiazines, where a fold along the nitrogen-sulfur axis is a key structural feature influencing activity. cbijournal.com This conformational aspect, a form of stereochemistry, is crucial for the molecule to adopt the correct orientation for binding to its target. cbijournal.com

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating the Structure-Activity Relationships of complex molecules like this compound derivatives. These in-silico techniques provide valuable insights into the molecular interactions between a ligand and its target protein, helping to rationalize observed biological activities and guide the design of new, more potent compounds. researchgate.net

Molecular docking is a widely used computational approach that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net For example, in the study of 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, docking simulations revealed that the most active compounds interacted with key amino acid residues in the active site of the enzyme, similar to the established drug donepezil. mdpi.com These interactions included π-π stacking and hydrogen bonding, which are crucial for the inhibitory activity. mdpi.com

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. researchgate.net This can help to assess the stability of the predicted binding mode and provide a more accurate picture of the interactions.

Pharmacophore modeling is another computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net This information can then be used to search for new compounds with similar features.

The use of computational studies in conjunction with experimental work accelerates the drug discovery process by allowing for the rational design and prioritization of candidate molecules for synthesis and biological testing. researchgate.net

Broader Applications of 2h 1,4 Benzothiazin 3 Amine and Its Core Scaffold in Chemical Science

Use as Versatile Building Blocks in Organic Synthesis

The 2H-1,4-benzothiazin-3-amine core is a valuable scaffold in organic synthesis, serving as a starting point for creating a diverse array of more complex molecules. researchgate.netbeilstein-journals.org Its structure, containing both nitrogen and sulfur heteroatoms, provides multiple reactive sites for chemical modification. nanobioletters.com Synthetic chemists utilize this scaffold to construct derivatives with a variety of biological and pharmacological properties. beilstein-journals.org

Methods for synthesizing derivatives often involve reactions like acylation and alkylation at the amino group, enabling the introduction of various functional groups. nih.gov For instance, derivatives can be prepared through the condensation of 2-aminothiophenols with various carbonyl or carboxyl compounds. nih.gov The reactivity of the benzothiazine core allows for its use in creating compounds with potential applications in medicinal chemistry, such as anticancer, anti-inflammatory, and antimicrobial agents. beilstein-journals.orgnanobioletters.com

The synthesis of 4H-benzo[b] Current time information in Bangalore, IN.jmaterenvironsci.comthiazine-3-carboxylic acid derivatives, for example, showcases the utility of this scaffold. nih.gov These compounds can be assembled through the coupling of aminothiols and bromopyruvates. nih.gov Furthermore, the 2H-1,4-benzothiazin-3(4H)-one moiety, a related structure, is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its unique structure allows for the exploration of novel therapeutic agents. chemimpex.com

Potential in Material Science

The unique electronic properties of the this compound scaffold make it a promising candidate for various applications in material science. chemimpex.com These applications include the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and novel dyes and semiconductors.

Organic Light-Emitting Diodes (OLEDs)

While direct research on this compound in OLEDs is not extensively documented, the broader class of benzothiadiazole derivatives has shown significant promise as building blocks for high-performance polymers in organic electronics, including OLEDs. rsc.org The electronic properties of these materials can be tuned by modifying their molecular structure, which is crucial for developing efficient and stable OLED devices. The development of new building blocks for semiconducting polymers is a key area of research for advancing OLED technology. rsc.org

Dye-Sensitized Solar Cells

Derivatives of the benzothiazine scaffold have been investigated for their potential use in dye-sensitized solar cells (DSSCs). A novel thieno Current time information in Bangalore, IN.jmaterenvironsci.combenzothiazine donor was developed to construct metal-free organic sensitizers for DSSCs. rsc.orgrsc.org These new dyes exhibited more red-shifted absorptions compared to traditional phenothiazine-based dyes, which is advantageous for harvesting more low-energy photons. rsc.org A DSSC based on one of these new dyes achieved a conversion efficiency of 7.6%, demonstrating the potential of the thieno Current time information in Bangalore, IN.jmaterenvironsci.combenzothiazine scaffold in this application. rsc.orgrsc.org Co-sensitization of benzothiadiazole and squaraine-based dyes has also been shown to enhance the photovoltaic performance of DSSCs. nih.gov

Novel Dyes and Semiconductors

The benzothiazine core is a component of various novel dyes and has been explored for its semiconducting properties. chemimpex.com Benzothiazine-based cyanine (B1664457) dyes have been synthesized and characterized, with some exhibiting interesting photochromic and acidichromic properties. core.ac.ukmdpi.com These properties make them attractive for applications such as pH sensors. mdpi.com The electronic and optical properties of benzothiazine derivatives have been studied using density functional theory, revealing their potential for intramolecular charge transfer, a key characteristic for many organic electronic materials. researchgate.net The development of new dyes based on the 1,4-benzothiazine system is an active area of research with potential technological applications. core.ac.uk Furthermore, benzothiazine derivatives are considered useful building blocks in the synthesis of organic semiconductors. rsc.org

Hydrogen Storage Applications (e.g., in Metal Complexes)

The storage of hydrogen is a critical challenge for the development of a hydrogen-based economy. Metal complexes incorporating benzothiazine derivatives have been investigated for their hydrogen storage capabilities. One study reported that a mercury(II) complex containing 2H-1,4-benzothiazin-3-one can store 1.42 wt% of hydrogen under 88 bar at 77 K. researchgate.net Another study on palladium(II) complexes with 2H- Current time information in Bangalore, IN.jmaterenvironsci.combenzothiazin-3(4H)-one showed promising results for hydrogen storage. scite.ai The use of metal-organic compounds is a common approach for solid-phase hydrogen storage. scite.ai

Corrosion Inhibition

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. jmaterenvironsci.comjmaterenvironsci.com These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.

The effectiveness of these inhibitors generally increases with concentration. jmaterenvironsci.comjmaterenvironsci.com For example, some benzothiazine derivatives have shown inhibition efficiencies as high as 96% and 97.7% at specific concentrations. jmaterenvironsci.comjmaterenvironsci.com The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. jmaterenvironsci.com

Quantum chemical calculations and molecular dynamics simulations have been used to understand the interaction mechanisms between the benzothiazine derivatives and the metal surface. The presence of heteroatoms like sulfur and nitrogen, along with aromatic rings in the molecular structure, contributes to their high inhibition efficiency. jmaterenvironsci.com

Table of Research Findings on Benzothiazine Derivatives as Corrosion Inhibitors:

InhibitorMetalMediumMax. Inhibition Efficiency (%)Reference
Methyl 2-(3-oxo-2,3-dihydro Current time information in Bangalore, IN.jmaterenvironsci.combenzothiazin-4-yl) acetate (B1210297)Mild Steel1 M HCl93 jmaterenvironsci.com
(Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro Current time information in Bangalore, IN.jmaterenvironsci.com benzothiazin-4-yl) acetateMild Steel1 M HCl96 jmaterenvironsci.com
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT)Carbon Steel15 wt. % HCl97
Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.jmaterenvironsci.comthiazine-3-carboxylate (EHBT)Carbon Steel15 wt. % HCl98
4-decyl-2H-benzo[b] Current time information in Bangalore, IN.jmaterenvironsci.comthiazin-3(4H)-oneMild Steel1 M HCl97.7 jmaterenvironsci.com
(E)-2-benzylidene-4-(prop-2-ynyl)-2H-benzo[b] Current time information in Bangalore, IN.jmaterenvironsci.comthiazin-3(4H)-oneMild Steel1 M HCl94 jmaterenvironsci.com
(4Z)-4-(2H-1,4-benzothiazin-3(4H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneMild Steel1 M HClNot specified, but significant researchgate.net

Chemical Probes and Sensors (e.g., DNA/RNA probes)

The unique structural and photophysical properties of the 1,4-benzothiazine core, the foundational scaffold of this compound, have garnered interest in the field of chemical biology, particularly in the development of chemical probes and sensors for biologically significant molecules like nucleic acids. While direct applications of this compound as a DNA/RNA probe are not extensively documented, research into its derivatives and the broader benzothiazine family highlights the potential of this heterocyclic system in designing molecules that can interact with and report on the presence of DNA and RNA. mdpi.comresearchgate.net

The general principle behind using a small molecule as a DNA or RNA probe involves its ability to bind to the nucleic acid and produce a measurable signal, often a change in fluorescence, upon binding. The benzothiazine scaffold is an attractive candidate for such applications due to its inherent photochemical properties, which can be modulated through chemical modifications. researchgate.net

Research has shown that certain derivatives of the benzothiazine scaffold can act as DNA/RNA binders. For instance, a study on a series of 4H-1,3-benzothiazine dyes demonstrated their potential as novel probes for nucleic acids. mdpi.comresearchgate.net Through various spectroscopic techniques, including UV/vis spectrophotometric titrations and circular dichroism, it was determined that these compounds could act as groove binders for both DNA and RNA. mdpi.comresearchgate.net This mode of interaction is a common mechanism for small molecules that recognize and bind to the grooves of the DNA or RNA double helix.

The design of such probes often involves the strategic placement of functional groups on the benzothiazine core to enhance binding affinity and specificity for nucleic acids. For example, the introduction of positively charged moieties can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. Furthermore, the planar aromatic structure of the benzothiazine ring system can promote intercalation between base pairs or fitting into the grooves of the nucleic acid structure.

While the primary focus of some studies has been on the 4H-1,3-benzothiazine isomer, the fundamental principles of molecular recognition and fluorescence signaling are applicable to the 1,4-benzothiazine scaffold as well. The development of fluorescent probes from the benzothiazine family often capitalizes on the "light-up" phenomenon, where the fluorescence of the molecule is significantly enhanced upon binding to its target. This is a highly desirable characteristic for a probe, as it minimizes background signal and increases sensitivity.

A summary of the research findings on benzothiazine derivatives as DNA/RNA probes is presented in the table below.

Compound TypeTargetBinding ModeKey Findings
4H-1,3-Benzothiazine DyesDNA/RNAGroove BindingActed as DNA/RNA groove binders, suggesting potential as novel probes. mdpi.comresearchgate.net
Thiazole Orange (TO) functionalized oligonucleotidesDNA/RNAHybridizationFluorescence enhancement up to 44-fold against DNA and RNA with high duplex stability. rsc.org

It is important to note that while the this compound core provides a versatile platform, further research is necessary to fully explore its potential in creating specific and sensitive DNA/RNA probes. The existing studies on related benzothiazine derivatives, however, lay a strong foundation for future work in this area. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2H-1,4-benzothiazin-3-amine and its derivatives?

The compound and its derivatives are commonly synthesized via:

  • Schiff base and Mannich base reactions : Reaction of intermediates like (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid with amines or aldehydes under acidic conditions .
  • Ring-closure strategies : For example, reacting substituted 2-aminophenols with chloroacetyl chloride to form the benzothiazinone core .
  • Heterocyclic functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions . Key analytical methods include IR, 1H^1H NMR, and mass spectrometry for structural validation .

Q. How can researchers confirm the molecular structure and purity of this compound derivatives?

Methodological approaches include:

  • Spectroscopic techniques : IR for functional group analysis, 1H^1H NMR for substituent positioning, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography : Using programs like SHELXL (SHELX system) for precise determination of bond lengths, angles, and ring puckering parameters. SHELX is robust for small-molecule refinement and supports high-resolution data .
  • Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

SAR strategies involve:

  • Systematic substituent variation : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 6 or 7 to modulate electronic effects and binding affinity .
  • Bioisosteric replacements : Replacing the thiazinone sulfur with oxygen (benzoxazinone analogs) to assess pharmacokinetic differences .
  • In vitro and in vivo testing : Prioritizing derivatives with low IC50_{50} values in target assays (e.g., antimicrobial or enzyme inhibition) and evaluating metabolic stability . Example: Ethyl aroylacetate derivatives with 4-methoxyphenyl substituents showed enhanced activity in diabetes models .

Q. What computational and experimental methods resolve conformational ambiguities in the benzothiazinone ring?

  • Ring puckering analysis : Using Cremer-Pople coordinates to quantify out-of-plane displacements. For example, amplitude (q) and phase (φ) parameters define pseudorotation in non-planar rings .
  • Density Functional Theory (DFT) : Optimizing ground-state geometries and comparing with crystallographic data to validate computational models .
  • Dynamic NMR : Detecting ring-flipping or substituent rotation in solution phase .

Q. How should researchers address contradictions in synthetic yields or biological data across studies?

Contradictions often arise from:

  • Reaction condition variability : Temperature, solvent polarity, and catalyst loading (e.g., HCl vs. H2_2SO4_4 in Mannich reactions) significantly impact yields .
  • Biological assay differences : Cell line specificity, incubation time, and concentration ranges may explain divergent activity results. Standardize protocols using controls like ciprofloxacin (antimicrobial) or metformin (metabolic assays) .
  • Structural heterogeneity : Polymorphism or solvate formation can alter physicochemical properties. Use powder XRD to identify crystalline phases .

Methodological Resources

  • SHELX software : For crystallographic refinement (freely available for academic use) .
  • PubChem and NIST databases : For validating spectral data and physicochemical properties .
  • SAR modeling tools : QSAR software (e.g., MOE, Schrodinger Suite) to predict bioactivity .

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Reactant of Route 1
2H-1,4-benzothiazin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.